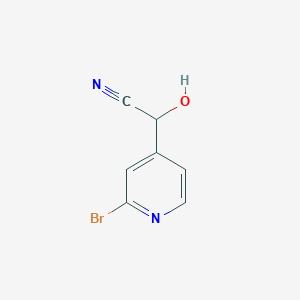
Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivativeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent quality control measures. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Scientific Research Applications
Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate (5S)
- This compound (5R)
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
GRHDGXGLBKWEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)
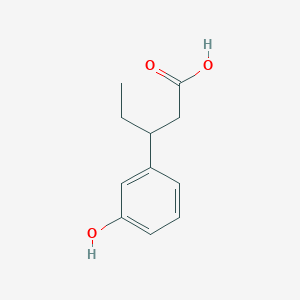
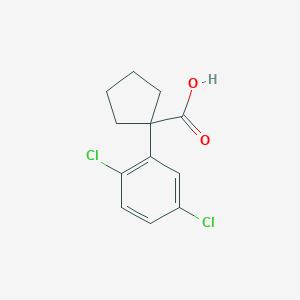
![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
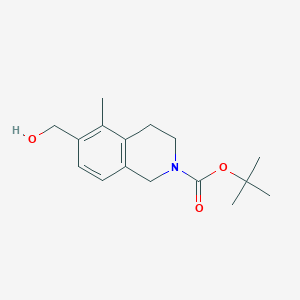

![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
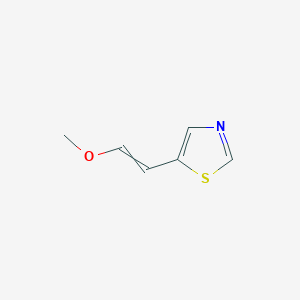
![6-Iodothieno[3,2-b]pyridine](/img/structure/B11718094.png)
